molecular formula C19H17BrN2S B2733473 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1207044-01-6

2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2733473
CAS No.: 1207044-01-6
M. Wt: 385.32
InChI Key: FJCUOYPKMSCNSZ-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole (CAS: 1207044-01-6) is a substituted imidazole derivative characterized by:

  • Allylthio group (-S-CH₂-CH=CH₂) at position 2.
  • 4-Bromophenyl group at position 5.
  • p-Tolyl group (4-methylphenyl) at position 1.

Its molecular formula is C₁₉H₁₇BrN₂S (molecular weight: 409.32 g/mol). The compound is used in pharmaceutical and materials research due to its heterocyclic framework, which is associated with diverse bioactivities .

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2S/c1-3-12-23-19-21-13-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(2)5-11-17/h3-11,13H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCUOYPKMSCNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC=C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Introduction of the allylthio group: This step involves the reaction of the imidazole intermediate with an allylthiol reagent under basic conditions.

    Attachment of the p-tolyl group: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a p-tolylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as potassium carbonate (K2CO3), to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Significance

Imidazole derivatives, including 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole, are known for their diverse biological activities. The presence of the imidazole ring allows for interactions with biological macromolecules, enhancing their pharmacodynamic properties. Key areas of interest include:

  • Antimicrobial Activity : Compounds with imidazole structures have been reported to exhibit significant antibacterial and antifungal properties. The incorporation of the allylthio group is thought to enhance these effects by improving solubility and bioavailability .
  • Anticancer Properties : Some studies indicate that imidazole derivatives can induce apoptosis in cancer cells. The structural modifications in compounds like 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole may lead to increased cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Effects : Research has shown that imidazole derivatives can act as anti-inflammatory agents, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating various imidazole derivatives, 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole was tested against a range of bacterial strains. Results indicated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of this compound against human breast cancer cell lines. The findings demonstrated that treatment with 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole resulted in a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The allylthio group may facilitate binding to thiol-containing enzymes, while the bromophenyl and p-tolyl groups can enhance interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(Allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole (Target) 1207044-01-6 Allylthio (2), 4-Bromophenyl (5), p-Tolyl (1) C₁₉H₁₇BrN₂S 409.32 Under investigation for bioactivity
5-(4-Bromophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol 1105189-65-8 Thiol (-SH) (2), 4-Bromophenyl (5), p-Tolyl (1) C₁₆H₁₃BrN₂S 369.26 Potential intermediate in drug synthesis
1-Allyl-5-(4-bromophenyl)-1H-imidazole-2-thiol 1105189-77-2 Allyl (1), Thiol (2), 4-Bromophenyl (5) C₁₂H₁₁BrN₂S 295.19 Used in biochemical research
5-(3-Bromophenyl)-1-ethyl-4-phenyl-2-(p-tolyl)-1H-imidazole N/A Ethyl (1), 3-Bromophenyl (5), p-Tolyl (2) C₂₄H₂₂BrN₂ 433.34 Studied for catalytic applications
Ethyl 4-(1-ethyl-4-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)benzoate N/A Ethyl ester (side chain), Phenyl (4), p-Tolyl (5) C₂₆H₂₅N₂O₂ 409.49 Explored for material science applications

Key Differences in Reactivity and Bioactivity

Substituent Effects on Reactivity :

  • The allylthio group in the target compound enhances nucleophilicity compared to the thiol (-SH) group in 1105189-65-8, making it more reactive in alkylation or oxidation reactions .
  • The 4-bromophenyl group (vs. 3-bromophenyl in ) provides distinct electronic effects due to the para-position bromine, influencing binding affinity in biological targets.

Pharmacological Implications :

  • Imidazoles with p-tolyl groups (e.g., target compound and derivatives in ) exhibit improved lipophilicity , enhancing membrane permeability.
  • The allylthio group may confer metabolic stability compared to ester-containing analogs (e.g., ), which are prone to hydrolysis.

Synthetic Pathways :

  • The target compound is synthesized via multi-step reactions involving palladium or nickel catalysts, similar to methods in .
  • Thiol analogs (e.g., ) are prepared via nucleophilic substitution or cyclization, differing from the allylthio derivative’s synthesis.

Physicochemical Properties

  • Solubility : Allylthio derivatives generally show lower aqueous solubility than thiol or ester analogs due to increased hydrophobicity.
  • Thermal Stability: Compounds with bromophenyl groups (e.g., target and ) exhibit higher melting points (>200°C) compared to non-halogenated imidazoles.

Biological Activity

2-(Allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole is a tetrasubstituted imidazole compound that has garnered attention for its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole can be represented as follows:

  • Molecular Formula : C16H16BrN2S
  • Molecular Weight : 366.27 g/mol

The compound features an imidazole ring substituted with an allylthio group, a bromophenyl group, and a p-tolyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted imidazoles can inhibit the growth of various bacterial and fungal strains. The presence of the bromophenyl and allylthio groups in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against pathogens.

Case Study : A study examining the antimicrobial effects of various imidazole derivatives found that compounds with halogen substitutions, such as bromine, often displayed increased activity against Gram-positive bacteria. The specific activity of 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole against specific strains remains to be fully characterized but is hypothesized to be promising based on structural similarities with known active compounds .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties. The mechanism typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. Given the structural characteristics of 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole, it is plausible that this compound may exhibit similar antifungal activity.

Research Findings : In vitro studies have demonstrated that related imidazole compounds effectively inhibit the growth of Candida species and other fungi. Future studies should focus on quantifying the antifungal potency of this specific compound against clinical isolates .

Anticancer Activity

Emerging research suggests that certain imidazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The unique substitutions on the imidazole ring in 2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole may influence its interaction with cancer cell pathways.

Preliminary Data : Early studies indicate that related compounds can inhibit tumor growth in various cancer models. For example, compounds with similar structural motifs have been shown to exhibit cytotoxic effects in breast and colon cancer cell lines . Further investigation into this compound's specific mechanisms and efficacy in cancer models is warranted.

Data Summary

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntifungalPotential inhibition of fungal growth
AnticancerCytotoxic effects on cancer cells

Q & A

Q. Table 1: Key Spectral Data

PropertyObserved ValueReference
Molecular FormulaC19H17BrN2S
1H NMR (δ, CDCl3)7.82 (d, J=8.4 Hz, 2H)
13C NMR (δ, CDCl3)145.2 (imidazole C2)
IR (C-S stretch)652 cm⁻¹

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., α-glucosidase). The allylthio group may occupy hydrophobic pockets, as seen in similar imidazoles .
  • DFT Calculations: Analyze electron density maps to identify nucleophilic/electrophilic regions (e.g., sulfur in allylthio as a nucleophilic site) .
  • ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., LogP ~3.5 suggests moderate membrane permeability) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation: Combine NMR, X-ray crystallography (e.g., dihedral angles between imidazole and aryl rings: 30–64°) , and mass spectrometry.
  • Solvent Effects: Re-run NMR in DMSO-d6 to detect hidden proton splitting due to hydrogen bonding .
  • Crystallography: Resolve ambiguities in regiochemistry (e.g., allylthio vs. bromophenyl orientation) via single-crystal XRD .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst Optimization: Pd(OAc)2 increases cross-coupling efficiency for bromophenyl substitution (yield >80%) .

Advanced: How do substituents (e.g., allylthio, bromophenyl) influence reactivity in further functionalization?

Answer:

  • Allylthio Group: Susceptible to oxidation (e.g., with mCPBA) to form sulfoxide/sulfone derivatives .
  • Bromophenyl: Enables Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups .
  • p-Tolyl: Electron-donating methyl group stabilizes the imidazole ring, reducing susceptibility to electrophilic attack .

Q. Table 2: Substituent Effects on Reactivity

SubstituentReactivity ProfileReference
Allylthio (-S-CH2)Oxidizable; participates in Michael additions
4-BromophenylCross-coupling via Pd catalysis
p-TolylStabilizes ring via hyperconjugation

Advanced: What analytical methods assess batch-to-batch consistency in synthesized samples?

Answer:

  • HPLC-PDA: Quantify purity (>98%) and detect trace impurities (e.g., unreacted p-toluidine) .
  • TGA/DSC: Monitor thermal stability (decomposition onset ~220°C) .
  • XRD: Confirm polymorph consistency (e.g., monoclinic vs. triclinic forms) .

Advanced: How to investigate the compound’s potential as a kinase inhibitor?

Answer:

  • Enzyme Assays: Test against recombinant kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • SAR Studies: Modify the allylthio group to sulfonamide and compare IC50 values .
  • Crystallography: Co-crystallize with kinase domains to identify binding motifs (e.g., halogen bonding with bromophenyl) .

Basic: What safety precautions are required during synthesis?

Answer:

  • Ventilation: Use fume hoods for bromophenyl intermediates (volatile and toxic) .
  • PPE: Nitrile gloves and goggles to avoid skin/eye contact with acetic acid .
  • Waste Disposal: Neutralize acidic waste with NaHCO3 before disposal .

Advanced: How to address low yields in allylthio group incorporation?

Answer:

  • Temperature Control: Maintain reflux at 80–90°C to prevent premature decomposition .
  • Protecting Groups: Temporarily protect the imidazole nitrogen with Boc to prevent side reactions .
  • Stoichiometry: Use 1.5 equivalents of allylthiol to drive the reaction to completion .

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